molecular formula C7H7BrO2S B180453 Methyl 5-(bromomethyl)thiophene-2-carboxylate CAS No. 108499-32-7

Methyl 5-(bromomethyl)thiophene-2-carboxylate

Cat. No.: B180453
CAS No.: 108499-32-7
M. Wt: 235.1 g/mol
InChI Key: GFOPHLFSDVVYGB-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)thiophene-2-carboxylate is an organic compound with the molecular formula C7H7BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its bromomethyl group at the 5-position and a carboxylate ester group at the 2-position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(bromomethyl)thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl thiophene-2-carboxylate. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(bromomethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-(bromomethyl)thiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(bromomethyl)thiophene-2-carboxylate depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new bond. The thiophene ring can also participate in various reactions due to its aromatic nature, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

    Methyl 5-chloromethylthiophene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 5-iodomethylthiophene-2-carboxylate: Contains an iodine atom instead of bromine.

    Methyl 5-methylthiophene-2-carboxylate: Lacks the halogen atom, having a methyl group instead

Uniqueness: Methyl 5-(bromomethyl)thiophene-2-carboxylate is unique due to the presence of the bromomethyl group, which imparts specific reactivity and allows for versatile chemical transformations. The bromine atom is a good leaving group, making the compound suitable for various substitution and coupling reactions .

Properties

IUPAC Name

methyl 5-(bromomethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOPHLFSDVVYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465475
Record name methyl 5-(bromomethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108499-32-7
Record name methyl 5-(bromomethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-(bromomethyl)thiophene-2-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To an ice-cold solution of methyl 5-(hydroxymethyl)thiophene-2-carboxylate (375 mg, 2.17 mmol) in methylene chloride (9.0 mL) is added phosphorus tribromide (100 μL, 1.08 mmol) and the reaction mixture is stirred at 0° C. for 0.5 h. Saturated sodium bicarbonate (10 mL) is carefully added to the reaction mixture and the phases are separated. The organic phase is washed with water, dried (sodium sulfate), filtered, and concentrated under reduced pressure to yield the title compound in pure form. ESI MS m/z 235 [M+H]+.
[Compound]
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ice
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375 mg
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10 mL
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Synthesis routes and methods II

Procedure details

Bromine (0.47 mL, 9.12 mmol) was added to a solution of imidazole (617 mg, 9.06 mmol) and triphenylphosphine (2.40 g, 9.15 mmol) in CH2Cl2 (30 mL) at room temperature. A solution of methyl 5-hydroxymethyl-thiophene-2-carboxylate (prepared according to the procedures described in WO2004/037808; 1.30 g, 7.59 mmol) in CH2Cl2 (10 mL) was then added. After 10 min at room temperature, the reaction mixture was concentrated in vacuo. Purification of the crude residue by flash column chromatography on 80 g of silica gel (hexane→EtOAc, gradient) afforded 1.70 g (95%) of the title compound (B).
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0.47 mL
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617 mg
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2.4 g
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30 mL
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10 mL
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Synthesis routes and methods III

Procedure details

N-Bromosuccinimide (Aldrich; 1.70 g, 9.6 mmol) and a catalytic amount of benzoyl peroxide were added to a solution of 5-methyl-thiophene-2-carboxylic acid methyl ester (1.40 g, 9.0 mmol) in chloroform (15 mL). The reaction mixture was stirred under argon at reflux (˜60° C.) for 3 h, then filtered through Celite™ and evaporated under reduced pressure to give 5-bromomethyl-thiophene-2-carboxylic acid methyl ester (2 g) as a yellow oil which was used directly in the next step without further purification.
Quantity
1.7 g
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1.4 g
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15 mL
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Synthesis routes and methods IV

Procedure details

5-Methyl-thiophene-2-carboxylic acid methyl ester (20.0 g, 0.13 mol) was dissolved in a suspension of N-bromosuccinimide (45.4 g, 0.26 mol) and 2,2′-aza-bis-isobutyronitrile (0.1 g, 0.61 mmol) in 1 L of carbon tetrachloride. The suspension was refluxed for 48 hours then cooled and the precipitate was filtered off. The filtrate was concentrated and the residue was purified on silica gel (100% hexanes then 9:1 Hexanes-Ethyl acetate) to provide a 26 g fraction containing mainly the di-brominated compound 5-dibromomethyl-thiophene-2-carboxylic acid methyl ester as a yellow oil and a more polar fraction (7.5 g) containing mainly compound T-1 (25% yield) as a yellow oil (70% purity).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
45.4 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2′-aza-bis-isobutyronitrile
Quantity
0.1 g
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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